molecular formula C24H30FNO B595423 adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone CAS No. 1364933-62-9

adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone

Cat. No.: B595423
CAS No.: 1364933-62-9
M. Wt: 367.508
InChI Key: WBLLMFXPGHZFFP-UHFFFAOYSA-N
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Description

Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone, also known as STS-135, is a synthetic cannabinoid. Synthetic cannabinoids are designer drugs that mimic the effects of natural cannabinoids found in cannabis. STS-135 is known for its high binding affinity and potency at cannabinoid receptors, making it a potent psychoactive substance .

Scientific Research Applications

Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone has several scientific research applications:

Mechanism of Action

Target of Action

Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone, also known as 5BCD1RO66X, is a synthetic cannabinoid . Synthetic cannabinoids are designer drugs that act as ligands to cannabinoid receptors . They have increased binding affinity and potency compared to natural cannabinoids, which can result in toxicity symptoms such as cardiovascular incidents and seizures .

Mode of Action

The compound interacts with cannabinoid receptors, particularly the CB1 and CB2 receptors, which are primarily found in the brain and immune system respectively . The interaction with these receptors can lead to a variety of physiological responses including alterations in mood, memory, pain perception, and appetite .

Biochemical Pathways

The compound undergoes oxidation, hydrolysis, and glucuronidation when incubated with hepatocytes, resulting in 29 metabolites . The predominant metabolites are monohydroxy STS-135 (M25) and dihydroxy STS-135 (M21) . The enzymes responsible for this oxidative metabolism are primarily cytochrome P450 (P450s or CYPs) enzymes .

Pharmacokinetics

The compound is extensively metabolized in human liver microsomes (HLMs) and human intestinal microsomes (HIMs) . Screening assays indicated that CYP3A4 and CYP3A5 could be responsible for the compound’s oxidation . Through incubations with genotyped HLMs, CYP3A4 was identified as the primary oxidative enzyme . Interestingly, CYP2J2, a P450 isoform expressed in cardiovascular tissues, showed high activity towards the formation of M25 . Thus, individuals with low CYP3A4 activity could retain elevated blood concentration of the compound, resulting in toxicity .

Result of Action

The interaction of the compound with cannabinoid receptors can lead to a variety of physiological responses including alterations in mood, memory, pain perception, and appetite . Due to its increased binding affinity and potency, it can result in toxicity symptoms such as cardiovascular incidents and seizures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone involves several key steps:

Industrial Production Methods

Industrial production of STS-135 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of high-purity reagents. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone is unique due to its high binding affinity and potency at cannabinoid receptors, as well as its distinct metabolic profile. The presence of the adamantane moiety and the fluoropentyl chain contribute to its stability and bioactivity .

Properties

IUPAC Name

1-adamantyl-[1-(5-fluoropentyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FNO/c25-8-4-1-5-9-26-16-21(20-6-2-3-7-22(20)26)23(27)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-3,6-7,16-19H,1,4-5,8-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLLMFXPGHZFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C4=CN(C5=CC=CC=C54)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017712
Record name [1-(5-Fluoropentyl)-1H-indol-3-yl]tricyclo[3.3.1.13,7]dec-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364933-62-9
Record name 5F-AB-001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1-(5-Fluoropentyl)-1H-indol-3-yl]tricyclo[3.3.1.13,7]dec-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-AB-001
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BCD1RO66X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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